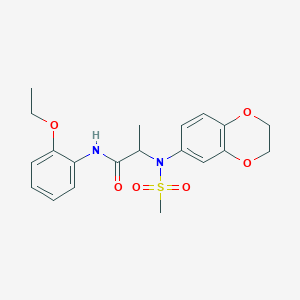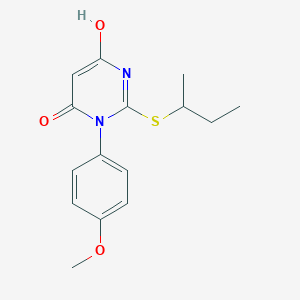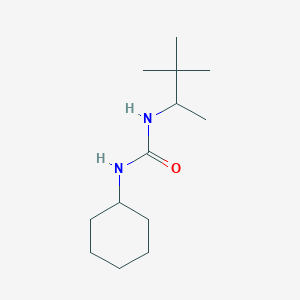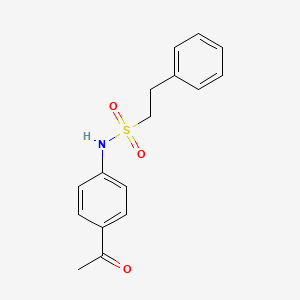![molecular formula C21H14Cl4N10O6 B5964585 N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5964585.png)
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound is notable for its multiple functional groups, including oxadiazole rings and dichlorohydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the dichlorohydroxyphenyl intermediate. This intermediate is then reacted with various reagents to form the final compound. Common reaction conditions include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the oxadiazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole rings into more reactive intermediates.
Substitution: Halogen atoms in the dichlorohydroxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar chemical properties but different applications.
Radical-triggered translocation compounds: Compounds that undergo similar types of chemical reactions, such as radical-triggered translocation of functional groups.
Bromomethyl methyl ether: A compound with similar reactivity but different functional groups and applications.
Uniqueness
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of oxadiazole rings and dichlorohydroxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N10O6/c22-10-1-8(16(36)12(24)3-10)5-28-30-20(38)14-18(34-40-32-14)26-7-27-19-15(33-41-35-19)21(39)31-29-6-9-2-11(23)4-13(25)17(9)37/h1-6,36-37H,7H2,(H,26,34)(H,27,35)(H,30,38)(H,31,39)/b28-5+,29-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYSBBZWNJNJT-LGTBIVEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)C2=NON=C2NCNC3=NON=C3C(=O)NN=CC4=C(C(=CC(=C4)Cl)Cl)O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)C2=NON=C2NCNC3=NON=C3C(=O)N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5964520.png)



![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5964544.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5964564.png)
![5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5964566.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B5964575.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)
![2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol](/img/structure/B5964588.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B5964589.png)

